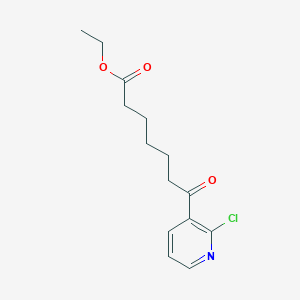
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a complex organic compound. It contains a pyridyl group (a nitrogen-containing ring), a chloro group (a chlorine atom), an ester group (resulting from a carboxylic acid and an alcohol), and a ketone group (a carbon double-bonded to an oxygen). These functional groups suggest that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can only speculate about its structure. The pyridyl group is a planar, aromatic ring, and the ester and ketone groups are also planar due to the double bonds they contain. The chlorine atom would add some density to the electron cloud around the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis or transesterification. The ketone could be reduced to an alcohol or undergo a variety of addition reactions. The pyridyl group could participate in electrophilic substitution reactions, and the chlorine atom could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, it would likely be soluble in organic solvents due to its ester group. The presence of a chlorine atom could make it denser than similar compounds without halogens .Applications De Recherche Scientifique
Urinary Carcinogen Metabolites as Biomarkers
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate and similar compounds have been studied for their role as biomarkers in investigating the relationship between tobacco and cancer. The quantification of these metabolites in human urine is a practical approach for obtaining crucial information regarding exposure to carcinogens present in tobacco products. Particularly, NNAL and NNAL-Gluc, derived from a tobacco-specific carcinogen, serve as valuable biomarkers due to their high sensitivity and specificity. These biomarkers are pivotal for future research involving new tobacco products and strategies for harm reduction, as well as for understanding metabolic polymorphisms related to cancer and human exposure to environmental tobacco smoke (Hecht, 2002).
Ethyl Tertiary-Butyl Ether: Toxicological Review
Ethyl tertiary-butyl ether (ETBE) is another compound studied for its use in gasoline to reduce emissions and enhance octane numbers. The study examines the human exposure to ETBE, its metabolism, and its toxicological profile. Notably, ETBE has been found to have low toxicity, non-irritant properties, and does not cause sensitization. However, it may have an effect on the kidney and liver under certain conditions. Although this study does not directly relate to Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, it provides insight into the methodologies and considerations when studying the toxicological profiles of complex organic compounds (Mcgregor, 2007).
Biodegradation and Fate in Soil and Groundwater
The biodegradation and fate of compounds like Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate in soil and groundwater are crucial for understanding their environmental impact. Studies have identified microorganisms capable of degrading similar compounds aerobically, and have characterized the genes involved in the process. This knowledge is essential for developing strategies for bioremediation and understanding the environmental fate of such compounds (Thornton et al., 2020).
Parabens in Aquatic Environments
Although not directly related to Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, studies on the occurrence, fate, and behavior of parabens in aquatic environments offer valuable methodologies and insights for understanding the environmental impact of various organic compounds. Parabens, similar to Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, have raised health concerns due to their weak endocrine disrupter properties. Understanding their biodegradation, ubiquity in water bodies, and potential to form stable chlorinated by-products may offer parallels to studying Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate (Haman et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-13(18)9-5-3-4-8-12(17)11-7-6-10-16-14(11)15/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLADEQXUZBUQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641797 |
Source


|
| Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate | |
CAS RN |
890100-59-1 |
Source


|
| Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














